3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide (3-A-4-M-P-B) is a small molecule that has been studied extensively in the laboratory due to its potential applications in the synthesis of drugs, materials, and other compounds. 3-A-4-M-P-B is of particular interest due to its unique structure, which includes a benzamide ring and a 4-methyl-piperidin-1-yl group. This structure gives 3-A-4-M-P-B a wide range of properties, making it useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation and Quality Control
Non-aqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including 3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide derivatives. This method demonstrates effectiveness for quality control in pharmaceuticals, offering simplicity, effectiveness, and affordability (Ye et al., 2012).
Anti-Fatigue Effects
Benzamide derivatives, including those structurally related to this compound, have shown potential in enhancing the forced swimming capacity in mice, indicating anti-fatigue effects. This research opens avenues for developing new therapeutic agents for fatigue (Wu et al., 2014).
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been synthesized and evaluated for their potential as serotonin 4 (5-HT4) receptor agonists. These compounds could improve gastrointestinal motility, presenting a promising area for the development of treatments for gastrointestinal disorders (Sonda et al., 2003).
Antipsychotic Agent Development
Research into heterocyclic analogues of this compound has explored their potential as antipsychotic agents. These compounds have been tested for their ability to bind to dopamine and serotonin receptors, indicating their utility in developing new treatments for psychiatric disorders (Norman et al., 1996).
Metabolism in Cancer Treatment
The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to this compound, in chronic myelogenous leukemia patients has been studied. Identifying metabolites of flumatinib helps understand its metabolic pathways in humans, crucial for optimizing cancer treatment (Gong et al., 2010).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to this compound, were synthesized and evaluated for their anti-acetylcholinesterase activity. This research contributes to the development of new therapeutic agents for diseases such as Alzheimer's (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
3-amino-4-(4-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-3-2-10(13(15)17)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSYGDZVJPSVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.